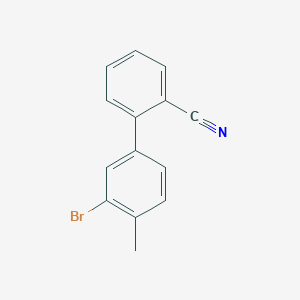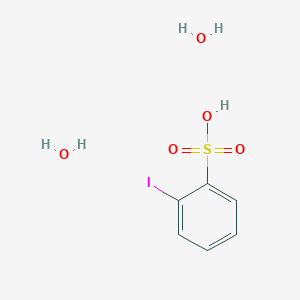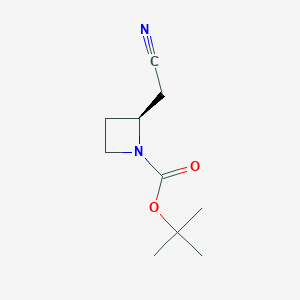
t-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate (TBC) is an organic compound that has been widely studied due to its various applications in research and industry. It is a derivative of azetidine, which is a cyclic four-membered ring containing nitrogen and carbon atoms. TBC is a colorless solid that is soluble in organic solvents and has a boiling point of 183°C and a melting point of 45°C. The compound has been used in a variety of applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of organic compounds, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
T-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of organic compounds, and as a pharmaceutical intermediate. It has been used in the synthesis of a number of biologically active molecules, including the antimalarial drug artemisinin, the anti-cancer drug ixabepilone, and the anti-inflammatory drug ibuprofen. This compound has also been used as a catalyst in the synthesis of a number of organic compounds, including amino acids, peptides, and nucleosides.
Mecanismo De Acción
The mechanism of action of t-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate is not fully understood, but it is believed to act as a nucleophile, reacting with electrophilic substrates to form covalent bonds. It is also believed to act as a catalyst, promoting the formation of new covalent bonds between substrate molecules.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects, but it is known to be a mild irritant to the skin and eyes. It has also been found to be toxic to aquatic organisms, and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate has several advantages for use in laboratory experiments, including its low cost, its stability in a variety of solvents, and its low toxicity. It also has a low melting point and is easily soluble in organic solvents, making it ideal for use in a variety of synthetic reactions. However, it is important to note that this compound is a mild irritant and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research involving t-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate. It could be used as a starting material for the synthesis of a variety of biologically active molecules, such as peptides, nucleosides, and amino acids. It could also be used as a catalyst for the synthesis of other organic compounds, such as polymers and dyes. Additionally, further research could be conducted to better understand its mechanism of action and biochemical and physiological effects.
Métodos De Síntesis
T-Butyl (S)-2-(cyanomethyl)azetidine-1-carboxylate can be synthesized using a variety of methods, including the alkylation of azetidine-1-carboxylic acid with t-butyl bromide, the condensation of cyanomethyl azetidine-1-carboxylic acid with t-butyl chloride, and the reaction of cyanomethyl azetidine-1-carboxylic acid with t-butyl alcohol. The most common method of synthesis is the alkylation of azetidine-1-carboxylic acid with t-butyl bromide, which proceeds in the presence of a base, such as sodium hydroxide, to produce this compound.
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPLUGJQHTYDQ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

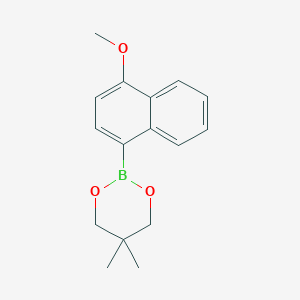



![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)


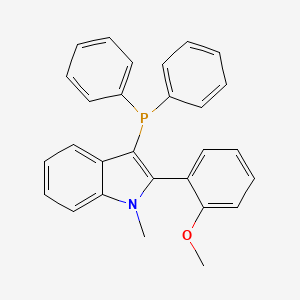

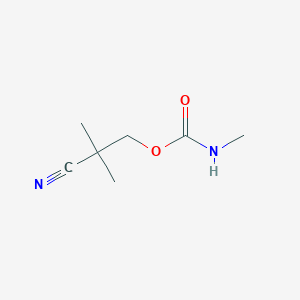
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
